N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16325201
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17N5O2 |
---|---|
Molecular Weight | 323.35 g/mol |
IUPAC Name | N-[(4-methoxyphenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-7-5-14(6-8-15)17(23)18-11-13-3-9-16(24-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,23) |
Standard InChI Key | WUJRKONSBSRYDM-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide features a benzamide core substituted at the para position with a 5-methyltetrazole ring and an N-linked 4-methoxybenzyl group. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, contributes to the compound’s polarity and hydrogen-bonding capacity, while the methoxybenzyl group enhances lipophilicity.
Key Structural Attributes:
-
Molecular Formula:
-
Molecular Weight: 323.35 g/mol (calculated via IUPAC guidelines)
-
Tautomerism: The tetrazole ring exhibits annular tautomerism, with the 1H-tautomer being predominant under physiological conditions .
Physicochemical Profile
The compound’s solubility and stability are influenced by its functional groups:
Property | Value/Description |
---|---|
LogP | ~2.8 (predicted) |
Aqueous Solubility | Low (≤10 mg/L at 25°C) |
Melting Point | 215–220°C (decomposes) |
pKa | Tetrazole NH: ~4.5; Amide: ~1.2 |
These properties suggest moderate membrane permeability but limited bioavailability in unmodified forms, necessitating formulation strategies for therapeutic use .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the benzamide scaffold:
-
Benzamide Backbone Formation: Condensation of 4-nitrobenzoic acid with 4-methoxybenzylamine, followed by nitro-group reduction.
-
Tetrazole Ring Installation: Cycloaddition of sodium azide with a nitrile intermediate under Huisgen conditions .
Optimized Synthetic Route
A representative protocol involves:
Step 1:
Conditions: Dichloromethane, 0°C, triethylamine catalyst.
Step 2:
Nitro-group reduction using in ethanol yields the primary amine intermediate.
Step 3:
Tetrazole formation via reaction with and in DMF at 120°C for 12 hours .
Yield: ~65% after purification by column chromatography (silica gel, ethyl acetate/hexane).
Biological Activity and Mechanism of Action
Antimicrobial and Anti-inflammatory Effects
Tetrazoles are known to inhibit bacterial dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2). The methoxybenzyl group may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors like celecoxib .
Comparative Analysis with Structural Analogs
The methoxy group in N-(4-methoxybenzyl)-4-(5-methyltetrazol-1-yl)benzamide balances lipophilicity and metabolic stability, reducing first-pass oxidation compared to diphenylmethyl analogs .
Future Research Directions
-
ADME Profiling: Systematic evaluation of absorption, distribution, and cytochrome P450 interactions.
-
Target Deconvolution: CRISPR-Cas9 screens to identify primary molecular targets.
-
Formulation Development: Nanoemulsions or prodrug strategies to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume